molecular formula C9H3Cl6NO2 B1615802 Chlorendic imide CAS No. 6889-41-4

Chlorendic imide

Cat. No.: B1615802
CAS No.: 6889-41-4
M. Wt: 369.8 g/mol
InChI Key: VTOLQEMXZUTSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorendic imide is a chemical compound derived from chlorendic acid. It is known for its stability and resistance to heat and chemicals, making it valuable in various industrial applications. This compound is often used in the production of flame-retardant materials and as a curing agent in epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorendic imide can be synthesized through the reaction of chlorendic acid with ammonia or amines. The reaction typically involves heating chlorendic acid with ammonia or an amine in a solvent such as toluene or xylene. The reaction conditions usually require temperatures ranging from 150°C to 200°C and may take several hours to complete .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where chlorendic acid is reacted with ammonia or amines under controlled conditions. The process involves continuous monitoring of temperature and pressure to ensure optimal yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorendic imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorendic imide has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymer chemistry and as a curing agent in epoxy resins.

    Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biological compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives

Mechanism of Action

Chlorendic imide exerts its effects primarily through its chemical stability and resistance to heat and oxidation. It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames. In epoxy resins, it functions as a curing agent, promoting cross-linking and enhancing the thermal and mechanical properties of the resin .

Comparison with Similar Compounds

Similar Compounds

  • Phthalimide
  • Succinimide
  • Maleimide
  • Naphthalimide

Comparison

Chlorendic imide is unique due to its high chlorine content, which imparts superior flame-retardant properties compared to other imides. Additionally, its stability and resistance to heat and chemicals make it more suitable for high-performance applications in harsh environments .

This compound stands out among similar compounds for its exceptional flame-retardant properties and stability, making it a valuable compound in various industrial and scientific applications.

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLQEMXZUTSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988590
Record name 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6889-41-4
Record name 5-Norbornene-2,3-dicarboximide, 1,4,5,6,7,7-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorendic imide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorendic imide
Reactant of Route 2
Reactant of Route 2
Chlorendic imide
Reactant of Route 3
Reactant of Route 3
Chlorendic imide
Reactant of Route 4
Reactant of Route 4
Chlorendic imide
Reactant of Route 5
Chlorendic imide
Reactant of Route 6
Reactant of Route 6
Chlorendic imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.